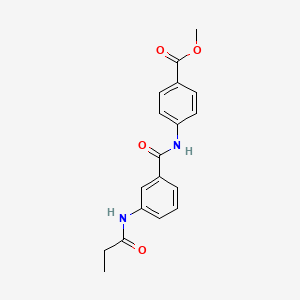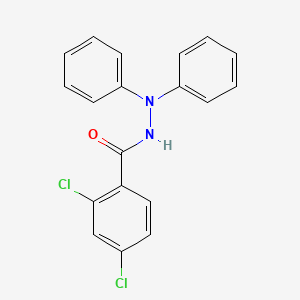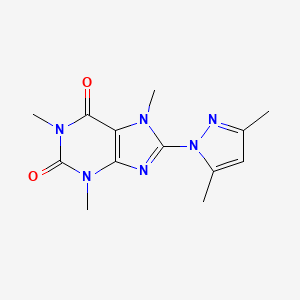
METHYL 4-(3-PROPANAMIDOBENZAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-propanamidobenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzene ring connected to an ester functional group, with additional amide groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-propanamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often include heating under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-propanamidobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are frequently employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro and bromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-propanamidobenzamido)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 4-(3-propanamidobenzamido)benzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but without the additional amide groups.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Methyl 4-methoxybenzoate: Similar structure with a methoxy group instead of the propanamido group.
Uniqueness
Methyl 4-(3-propanamidobenzamido)benzoate is unique due to the presence of both ester and amide functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 4-[[3-(propanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-15-6-4-5-13(11-15)17(22)20-14-9-7-12(8-10-14)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNNNFJUNAGFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5407176.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxyethyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5407192.png)
![6-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5407197.png)
![methyl 2-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5407205.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5407212.png)
![(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5407213.png)
![3-[3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5407215.png)
![1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5407228.png)
![2-{4-[(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5407253.png)
![8-(6-cyclopropyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5407255.png)
